Methyl 7-(benzyloxy)quinoline-8-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 7-(benzyloxy)quinoline-8-carboxylate typically involves the Suzuki–Miyaura coupling reaction . This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the Suzuki–Miyaura coupling reaction is scalable and can be adapted for industrial applications .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, especially at the quinoline ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various nucleophiles under basic or acidic conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline carboxylic acids, while reduction may produce quinoline alcohols .
Scientific Research Applications
Methyl 7-(benzyloxy)quinoline-8-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 7-(benzyloxy)quinoline-8-carboxylate is not fully understood. compounds with a quinoline backbone often interact with DNA and enzymes , disrupting cellular processes . The molecular targets and pathways involved may include topoisomerases and kinases , which are crucial for cell division and signaling .
Comparison with Similar Compounds
Quinoline: The parent compound, known for its wide range of applications in medicinal chemistry.
8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.
Quinoline-8-carboxylic acid: Similar structure but lacks the benzyloxy group, affecting its reactivity and applications.
Uniqueness: Methyl 7-(benzyloxy)quinoline-8-carboxylate is unique due to the presence of the benzyloxy group , which can influence its chemical reactivity and biological activity . This makes it a valuable compound for developing new therapeutic agents and materials .
Properties
Molecular Formula |
C18H15NO3 |
---|---|
Molecular Weight |
293.3 g/mol |
IUPAC Name |
methyl 7-phenylmethoxyquinoline-8-carboxylate |
InChI |
InChI=1S/C18H15NO3/c1-21-18(20)16-15(22-12-13-6-3-2-4-7-13)10-9-14-8-5-11-19-17(14)16/h2-11H,12H2,1H3 |
InChI Key |
UQAFMQDINXDPIO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC2=C1N=CC=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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